molecular formula C₁₁H₁₃BrN₂O₃ B1146291 (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine CAS No. 917918-81-1

(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

Cat. No. B1146291
M. Wt: 301.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including nitration, methoxylation, and the introduction of bromine and dimethylamine groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with structural similarities, involves nitration, methoxylation, and introduction of the amino group, showcasing the complexity and precision required in synthesizing such molecules (Hirokawa et al., 2000).

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with compounds including derivatives of (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl) for photodynamic therapy in cancer treatment. The research highlighted the compound's high singlet oxygen quantum yield and its potential as a Type II photosensitizer in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Metabolism Studies : Kanamori et al. (2002) conducted a study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research is vital for understanding the metabolic pathways and potential effects of related compounds, including (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine (Kanamori et al., 2002).

  • Synthesis and Characterization of Novel Compounds : The research by Hirokawa, Horikawa, and Kato (2000) described the efficient synthesis of a compound closely related to (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine. This study contributes to the broader understanding of synthesizing and characterizing similar compounds (Hirokawa, Horikawa, & Kato, 2000).

  • Potential in Photodynamic Therapy and Photocatalysis : A 2021 study by Öncül, Öztürk, and Pişkin investigated a zinc(II) phthalocyanine compound with (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl) derivatives. The findings indicated its suitability for photodynamic therapy and photocatalytic applications, demonstrating the versatility of these compounds in different scientific domains (Öncül, Öztürk, & Pişkin, 2021).

properties

IUPAC Name

(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKMXMCVPWPRMR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NC=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenamine, 2-(5-bromo-2-methoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-

Citations

For This Compound
1
Citations
KF McDaniel, L Wang, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
The development of bromodomain and extraterminal domain (BET) bromodomain inhibitors and their examination in clinical studies, particularly in oncology settings, has garnered …
Number of citations: 124 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.